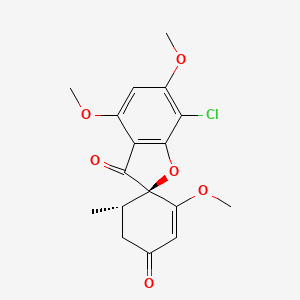
(+)-Griseofulvin
Overview
Description
The compound (1’R,6’S)-Rel-7-chloro-2’,4,6-trimethoxy-6’-methyl-3H-spiro[benzofuran-2,1’-cyclohex2ene]-3,4’-dione is a complex organic molecule characterized by its spirocyclic structure. This compound features a benzofuran moiety fused with a cyclohexene ring, and it is substituted with chlorine, methoxy, and methyl groups. The unique structural arrangement of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1’R,6’S)-Rel-7-chloro-2’,4,6-trimethoxy-6’-methyl-3H-spiro[benzofuran-2,1’-cyclohex2ene]-3,4’-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Moiety: This step involves the cyclization of a suitable phenol derivative with an appropriate aldehyde or ketone under acidic or basic conditions.
Spirocyclization: The benzofuran intermediate undergoes a spirocyclization reaction with a cyclohexene derivative, often facilitated by a Lewis acid catalyst such as aluminum chloride.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as automated systems for precise control of reaction conditions. The choice of solvents, catalysts, and purification methods is also tailored to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1’R,6’S)-Rel-7-chloro-2’,4,6-trimethoxy-6’-methyl-3H-spiro[benzofuran-2,1’-cyclohex2ene]-3,4’-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium amide in liquid ammonia for nucleophilic substitution.
Major Products Formed
Oxidation: Quinones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Amines, thiols.
Scientific Research Applications
Chemistry
In chemistry, (1’R,6’S)-Rel-7-chloro-2’,4,6-trimethoxy-6’-methyl-3H-spiro[benzofuran-2,1’-cyclohex2ene]-3,4’-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology
In biological research, this compound is studied for its potential bioactivity. The presence of the benzofuran moiety suggests possible interactions with biological targets such as enzymes and receptors, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. The spirocyclic structure is known to impart stability and specificity to drug molecules, which can be advantageous in the design of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (1’R,6’S)-Rel-7-chloro-2’,4,6-trimethoxy-6’-methyl-3H-spiro[benzofuran-2,1’-cyclohex2ene]-3,4’-dione involves its interaction with specific molecular targets. The benzofuran moiety can interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions. The chlorine and methoxy groups can further modulate these interactions by affecting the electronic properties of the molecule. These interactions can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (1’R,6’S)-Rel-7-chloro-2’,4,6-trimethoxy-6’-methyl-3H-spiro[benzofuran-2,1’-cyclohex2ene]-3,4’-dione : The parent compound.
- (1’R,6’S)-Rel-7-chloro-2’,4,6-trimethoxy-6’-ethyl-3H-spiro[benzofuran-2,1’-cyclohex2ene]-3,4’-dione : An ethyl derivative.
- (1’R,6’S)-Rel-7-chloro-2’,4,6-trimethoxy-6’-methyl-3H-spiro[benzofuran-2,1’-cyclohex2ene]-3,4’-diol : A diol derivative.
Uniqueness
The uniqueness of (1’R,6’S)-Rel-7-chloro-2’,4,6-trimethoxy-6’-methyl-3H-spiro[benzofuran-2,1’-cyclohex2ene]-3,4’-dione lies in its specific substitution pattern and spirocyclic structure. The combination of chlorine, methoxy, and methyl groups, along with the spiro linkage, imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
(2R,5'S)-7-chloro-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO6/c1-8-5-9(19)6-12(23-4)17(8)16(20)13-10(21-2)7-11(22-3)14(18)15(13)24-17/h6-8H,5H2,1-4H3/t8-,17+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUHZTYCFQRHIY-WNWIJWBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC(=O)C=C([C@@]12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301110906 | |
| Record name | (-)-Griseofulvin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301110906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78739-00-1 | |
| Record name | Spiro[benzofuran-2(3H),1′-[2]cyclohexene]-3,4′-dione, 7-chloro-2′,4,6-trimethoxy-6′-methyl-, (1′R-trans)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78739-00-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-Griseofulvin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301110906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


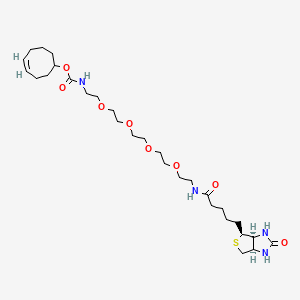
![[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8114394.png)
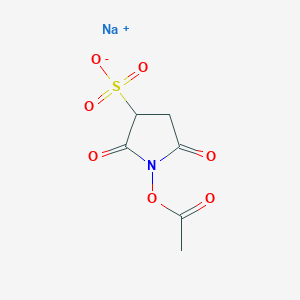
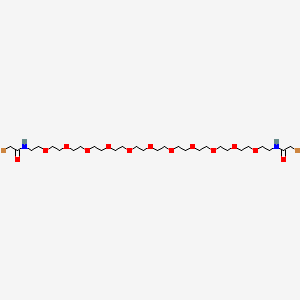
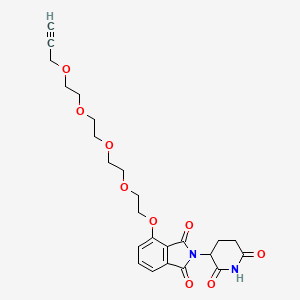
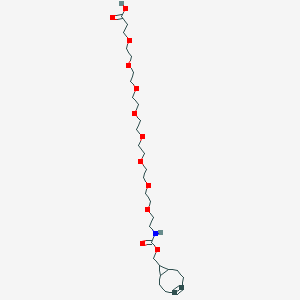
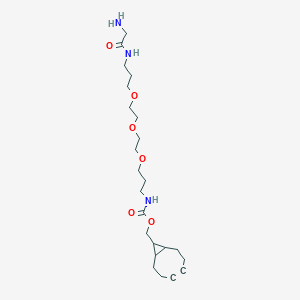
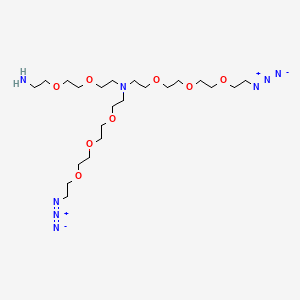
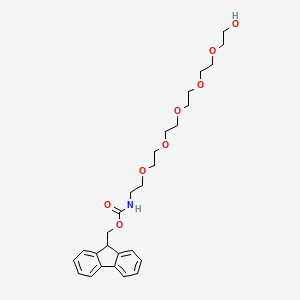
![2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-Fluorene-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B8114449.png)
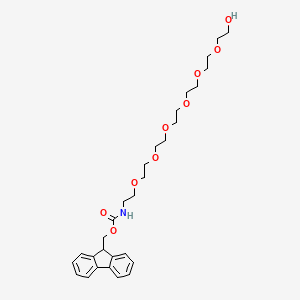
![Carbamic-acid,C29bis[2-(2-hydroxyethoxy)ethyl],9H-fluoren-9-ylmethyl ester-(9CI)](/img/structure/B8114464.png)
![[4-[[(2S)-2-[[(2S)-2-[[(2S)-2-(2,5-dioxopyrrol-1-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B8114465.png)
![[(4R,5R,6R,7S,9S,10S,11Z,13Z,16S)-6-[(2R,3S,4S,5R,6S)-4-(dimethylamino)-3-hydroxy-5-[(2R,4S,5R,6R)-4-hydroxy-4,6-dimethyl-5-propanoyloxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate](/img/structure/B8114479.png)
